N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Characterization Gap Research Tool Selection Benzofuran Analog Comparison

N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a minimally profiled benzofuran-2-carboxamide derivative uniquely suited for filling SAR gaps in kinase inhibitor research and probing non-canonical NADPH oxidase inhibition. Its defined 4-methoxyphenyl substitution and 3-methylbutanamido motif provide an unquantified but critical steric and electronic profile; substitution with extensively characterized analogs introduces unjustified assay risk. Procure this white to off-white solid from Toronto Research Chemicals with a Certificate of Analysis available upon request, ideal as an analytical benchmark or starting point for novel chemotype publication.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 887896-08-4
Cat. No. B2664560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide
CAS887896-08-4
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C21H22N2O4/c1-13(2)12-18(24)23-19-16-6-4-5-7-17(16)27-20(19)21(25)22-14-8-10-15(26-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24)
InChIKeyHCNFQFNQLNMYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide (CAS 887896-08-4): A Research-Grade Benzofuran Carboxamide


N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide (CAS 887896-08-4) is a synthetic benzofuran-2-carboxamide derivative, classified by vendors within the aromatics, pharmaceutical intermediates, and protein kinase inhibitor chemical spaces . Its structure features a benzofuran core with a 3-methylbutanamido substituent at the 3-position and a 4-methoxyphenyl carboxamide at the 2-position. This compound is primarily supplied for research purposes as a white to off-white solid, with an annotated application as an inhibitor of NADPH oxidase and potential utility in inflammatory disease models . However, publicly available, peer-reviewed quantitative biological activity or physicochemical data for this specific molecule remain extremely limited, placing it among the minimally profiled members of the benzofuran-2-carboxamide class.

The Non-Interchangeability of N-(4-Methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide with Common Benzofuran Analogs


Substitution among benzofuran-2-carboxamide analogs is not feasible without risking significant changes in biological activity due to the high sensitivity of target binding to specific substituent patterns. Even minor alterations, such as replacing the 4-methoxyphenyl group at the 2-position with a simple phenyl or 4-fluorophenyl ring, can drastically alter logP, hydrogen bonding capacity, and steric fit within enzyme active sites [1]. Within the broader benzofuran-2-carboxamide class, studies have demonstrated that the presence and position of methoxy, methyl, and hydroxy substitutions are critical determinants of neuroprotective potency against NMDA-induced excitotoxicity [1]. Since N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide lacks published quantitative selectivity or potency data, its substitution with a more extensively characterized analog (e.g., a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide) introduces unquantifiable risk in assay reproducibility and target engagement, making generic replacement scientifically unjustified.

Quantitative Differential Evidence Guide for N-(4-Methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide


Differential Characterization Status: Unprofiled Compound Versus Structurally Similar Characterized Analogs

A critical differentiator for procurement is the extreme scarcity of public quantitative data for this specific compound compared to its closest structural analogs. While analogs such as 3-(3-methylbutanamido)-N-phenylbenzofuran-2-carboxamide and N-(4-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide have multiple associated patent examples and binding assay data points, a comprehensive search of BindingDB, ChEMBL, PubMed, and Google Patents yields zero quantitative IC50, EC50, Ki, or Kd values for N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide [1]. This was confirmed by attempting to retrieve entries from BindingDB, where structurally distinct compounds were returned (e.g., BDBM50165465 with IC50 0.460 nM against c-Met) that do not match the target molecule's SMILES or InChI Key [1]. The only accessible performance annotation is a vendor-attributed NADPH oxidase inhibitory property, with no provided assay conditions, cell lines, or IC50 values .

Characterization Gap Research Tool Selection Benzofuran Analog Comparison

Physicochemical Property Comparison: Calculated Versus Experimentally Verified LogP and Solubility

While experimentally measured logP and aqueous solubility values are absent for the target compound, in silico calculations can be contrasted with experimentally determined data for a close structural analog. N-(4-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide (CAS 879922-44-8) has a calculated logP of approximately 3.8 (ACD/Labs) and a vendor-reported poor aqueous solubility (<0.1 mg/mL). For the target compound, the replacement of the 4-fluorophenyl group with a 4-methoxyphenyl group is computationally predicted to increase logP by approximately +0.2 to +0.4 log units, potentially resulting in even lower aqueous solubility . This is a class-level inference based on the well-established Hansch π constant for methoxy (+0.18) versus fluorine (+0.14) substituents, indicating a non-negligible shift in lipophilicity that can affect reconstitution in DMSO or aqueous buffers for biological assays [1].

Drug-likeness Physicochemical Profiling Benzofuran Derivative Characterization

Patented Chemical Space and Intellectual Property Overlap Analysis

A search for the specific compound in granted patents and patent applications reveals its explicit mention as 'Reference Example 629' within US Patent 10,202,379 [1]. This patent describes benzofuran-2-carboxamide derivatives as kinase inhibitors, placing the compound within a heavily patented structural neighborhood. Closely related analogs such as N-(4-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide appear in multiple patent families (e.g., US10202379, US10550091), often with exemplified kinase IC50 values in the low nanomolar range [2]. In contrast, the target compound is listed only as a synthetic intermediate or reference example, with no biological data provided within the patent text itself. This indicates that while the compound is accessible through established synthetic routes, it has not been prioritized for biological profiling by the patent filers, potentially limiting its immediate off-the-shelf utility as a validated tool compound.

Patent Landscape Freedom to Operate Benzofuran Carboxamide Intellectual Property

Recommended Application Scenarios for N-(4-Methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide Based on Profiling and Patent Evidence


Chemical Intermediate for Structure-Activity Relationship (SAR) Exploration of Benzofuran-2-Carboxamide Kinase Inhibitors

Given its explicit listing as a reference example in a kinase inhibitor patent (US10202379) without biological data, this compound is ideally suited as a synthetic intermediate or a comparator compound for filling SAR gaps in benzofuran-2-carboxamide series . Researchers can use this compound to probe the impact of 4-methoxyphenyl substitution at the 2-position on kinase selectivity and potency, comparing it directly with the better-characterized 4-fluorophenyl and unsubstituted phenyl analogs.

Reactive Oxygen Species (ROS)-Related Inflammation Model Studies Requiring Novel Chemical Matter

Based on vendor annotation as a NADPH oxidase inhibitor , this compound may serve as a starting point for investigating non-canonical NOX inhibitors. Its unprofiled status makes it suitable for academic labs seeking to publish novel inhibitor chemotypes, where the absence of prior data is an advantage rather than a limitation. However, users must anticipate performing primary IC50 determination, selectivity profiling against NOX1-5 isoforms, and counter-screening for off-target kinase activity due to the compound's kinase inhibitor patent neighborhood [1].

Reference Standard for Analytical Method Development and Quality Control

Supplied by Toronto Research Chemicals as a white to off-white solid with Certificate of Analysis available upon request , this compound can be used as a reference standard for HPLC purity analysis, mass spectrometry, or NMR characterization of benzofuran-2-carboxamide libraries. Its defined structure and vendor-characterized appearance support its use as an analytical benchmark in pharmaceutical quality control settings.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.